
Thietane, 2,2-dimethyl-3-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thietane, 2,2-dimethyl-3-phenoxy- is a compound belonging to the class of thietanes, which are four-membered sulfur-containing heterocycles. Thietanes are known for their unique structural properties and reactivity, making them valuable in various fields of chemistry and industry .
Preparation Methods
The synthesis of thietanes, including Thietane, 2,2-dimethyl-3-phenoxy-, can be achieved through several methods. One common approach is the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with sodium sulfide . Another method involves the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions (thia-Paternò–Büchi reactions) of alkenes and thiocarbonyl compounds are also used for the synthesis of thietanes .
Chemical Reactions Analysis
Thietane, 2,2-dimethyl-3-phenoxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include bases, nucleophiles, and electrophiles . For example, the compound can undergo ring expansion reactions to form larger heterocyclic compounds . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thietane, 2,2-dimethyl-3-phenoxy- has several scientific research applications. In chemistry, it serves as an intermediate for the synthesis of sulfur-containing acyclic and heterocyclic compounds . In biology and medicine, thietane derivatives have been studied for their potential antiviral and anticancer properties . Additionally, thietanes are used in the development of pesticides and sweeteners .
Mechanism of Action
The mechanism of action of Thietane, 2,2-dimethyl-3-phenoxy- involves its reactivity with various molecular targets. The compound can undergo ring rearrangement and isomerization in the presence of bases, leading to the formation of different thietane derivatives . The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents used.
Comparison with Similar Compounds
Thietane, 2,2-dimethyl-3-phenoxy- can be compared with other similar compounds, such as simple alkyl and dialkyl thietanes . These compounds share the four-membered thiaheterocyclic structure but differ in their substituents and reactivity. For example, thietanose nucleosides and spirothietanes are other types of thietane derivatives with distinct biological and chemical properties .
Properties
CAS No. |
647033-00-9 |
|---|---|
Molecular Formula |
C11H14OS |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
2,2-dimethyl-3-phenoxythietane |
InChI |
InChI=1S/C11H14OS/c1-11(2)10(8-13-11)12-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 |
InChI Key |
FXCKQBMDYNVJGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)OC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-[2-(4-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B12585711.png)
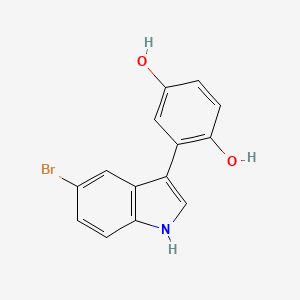
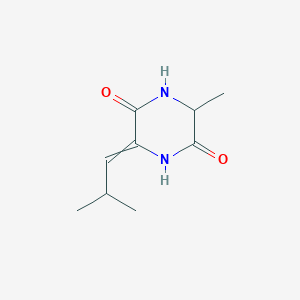
![N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-phenylalanylglycylglycine](/img/structure/B12585735.png)
![3-[Ethyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12585738.png)
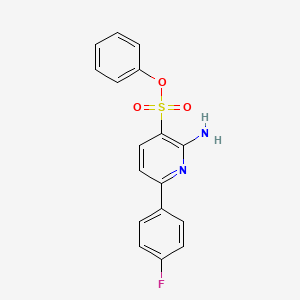
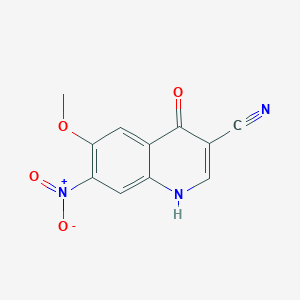
![1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine](/img/structure/B12585744.png)
![2,2,2-Trifluoro-1-[4-(2-methoxy-3-nitrophenyl)piperidin-1-yl]ethan-1-one](/img/structure/B12585756.png)
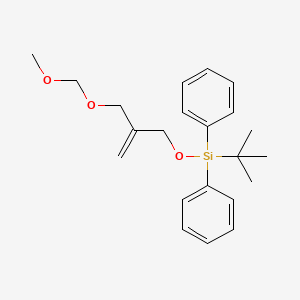
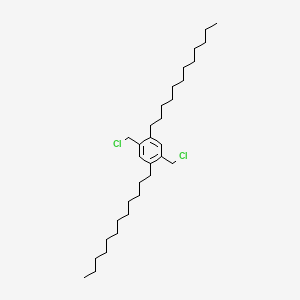
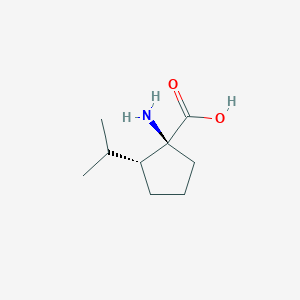
![(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride](/img/structure/B12585783.png)
![(1E)-N'-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide](/img/structure/B12585788.png)
